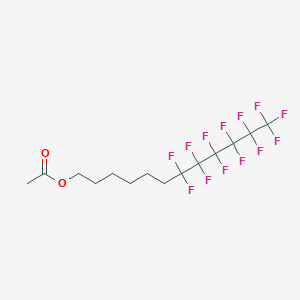

6-(Perfluorohexyl)hexyl acetate

Description

Contextualizing Per- and Polyfluoroalkyl Substances (PFAS) as Emerging Contaminants

Per- and polyfluoroalkyl substances (PFAS) are a large group of man-made chemicals that have been used in a wide array of industrial and consumer products since the mid-20th century. technologynetworks.com Their unique properties, including resistance to heat, water, and oil, have made them valuable in applications such as non-stick cookware, stain-resistant fabrics, and firefighting foams. However, the very chemical stability that makes them so useful also contributes to their persistence in the environment, leading to their designation as "forever chemicals." mdpi.comresearchgate.net

PFAS are now recognized as emerging contaminants of significant concern due to their widespread detection in the environment, wildlife, and humans. technologynetworks.commdpi.comeag.com Their presence in soil, water, and air has raised concerns about potential adverse effects on human health and ecosystems. technologynetworks.comeag.com The United States Environmental Protection Agency (US EPA) has identified PFAS as a priority for research and regulation due to their potential environmental impact. eag.comacs.org

Classification and Structural Features of Fluorinated Alkyl Esters

Fluorinated alkyl esters are a sub-category of polyfluoroalkyl substances. These compounds are characterized by a perfluorinated alkyl chain, a non-fluorinated alkyl chain, and an ester functional group. The general structure consists of a perfluoroalkyl "tail" that is hydrophobic and oleophobic (repels oil), and a more hydrophilic ester "head."

6-(Perfluorohexyl)hexyl acetate (B1210297), also known as 6:2 fluorotelomer acetate, is a specific example of a fluorinated alkyl ester. Its chemical structure consists of:

A six-carbon perfluorinated chain (the "perfluorohexyl" group).

A six-carbon non-fluorinated chain (the "hexyl" group).

An acetate ester functional group.

The nomenclature "6:2" indicates the six perfluorinated carbons and the two hydrogenated carbons in the ethyl group that links the perfluorinated chain to the functional group in its precursor, 6:2 fluorotelomer alcohol (6:2 FTOH).

| Component | Chemical Formula | Key Feature |

|---|---|---|

| Perfluorohexyl Group | C6F13- | Highly fluorinated, environmentally persistent portion. |

| Hexyl Group | - (CH2)6 - | Non-fluorinated hydrocarbon spacer. |

| Acetate Group | - O - C(O) - CH3 | Ester functional group susceptible to hydrolysis. |

Research Significance of this compound within Environmental Fluorochemistry

The primary research significance of this compound lies in its potential to act as a precursor to persistent perfluoroalkyl carboxylic acids (PFCAs). While the ester itself may be subject to degradation, the perfluorinated tail is highly resistant to breaking down further in the environment.

Scientific studies have extensively investigated the biotransformation of 6:2 fluorotelomer alcohol (6:2 FTOH), the direct precursor to this compound. These studies provide critical insight into the likely environmental fate of the acetate ester. Research has shown that 6:2 FTOH can be microbially transformed in various environmental matrices, such as soil and activated sludge, into a range of degradation products.

The key transformation pathway involves the oxidation of the alcohol group, leading to the formation of intermediate compounds that are ultimately converted to PFCAs with shorter perfluorinated chains. The primary terminal degradation products observed from the biotransformation of 6:2 FTOH are:

Perfluorobutanoic acid (PFBA)

Perfluoropentanoic acid (PFPeA)

Perfluorohexanoic acid (PFHxA)

It is hypothesized that this compound would first undergo hydrolysis of the ester bond to form 6:2 FTOH and acetic acid. The resulting 6:2 FTOH would then follow the established degradation pathways to form the aforementioned PFCAs. This makes this compound a potential indirect source of these highly persistent and mobile environmental contaminants.

| Initial Compound | Intermediate Product | Terminal Degradation Products |

|---|---|---|

| This compound | 6:2 Fluorotelomer Alcohol (6:2 FTOH) | Perfluorobutanoic acid (PFBA) |

| Perfluoropentanoic acid (PFPeA) | ||

| Perfluorohexanoic acid (PFHxA) |

Overview of Current Research Gaps and Challenges for Fluorinated Esters

Despite the growing body of research on PFAS as a whole, significant knowledge gaps remain, particularly for specific subclasses like fluorinated alkyl esters.

Lack of Direct Research: There is a notable scarcity of studies focusing directly on the environmental fate and behavior of this compound. Most of the available information is inferred from studies on its precursor, 6:2 FTOH. The influence of the acetate group on the compound's transport, bioavailability, and the rate of its initial degradation step (hydrolysis) is not well understood.

Analytical Challenges: The detection and quantification of fluorinated alkyl esters in complex environmental matrices present several challenges. These compounds can be present at very low concentrations, and their analysis can be complicated by the presence of a multitude of other PFAS and organic compounds. The development of standardized analytical methods for these specific precursors is an ongoing area of research.

Toxicity Data: While there is growing concern about the toxicity of the terminal PFCAs, there is limited toxicological information available for the parent fluorinated alkyl esters themselves. Understanding the potential toxicity of these precursor compounds is crucial for a comprehensive risk assessment.

Complex Mixtures: In the environment, PFAS are often found as complex mixtures. It is challenging to attribute specific environmental or health effects to a single compound like this compound when it co-exists with numerous other PFAS.

Structure

3D Structure

Properties

IUPAC Name |

7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F13O2/c1-8(28)29-7-5-3-2-4-6-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSXQENHAQHCJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F13O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Fluorinated Esters

Established Reaction Pathways for Fluorinated Alkyl Acetates

The synthesis of fluorinated alkyl acetates, including 6-(Perfluorohexyl)hexyl acetate (B1210297), traditionally relies on well-established esterification reactions. One of the primary methods involves the reaction of a fluorinated alcohol with an acylating agent, such as a carboxylic acid or its derivative (e.g., acyl chloride or anhydride), often in the presence of an acid catalyst.

A specific method for the preparation of perfluorohexyl acetate involves the oxidation of perfluorohexyl ethanol (B145695). google.com This process includes reacting perfluorohexyl ethanol with a catalyst and an oxidant in a solvent. The reaction mixture is heated for a period, after which the organic phase containing the product is separated and purified. google.com This method highlights a direct pathway to the sodium salt, which can then be used to derive the acetate ester.

General esterification of acetic acid with alcohols like n-hexanol has been extensively studied, often employing cation exchange resins as catalysts. lboro.ac.uk While not involving a fluorinated substrate, these studies on conventional esterification provide foundational knowledge applicable to fluorinated analogues. The principles governing reaction equilibrium, the effect of parameters like temperature, catalyst loading, and molar ratios of reactants are transferable. lboro.ac.uk The recovery of acetic acid from aqueous solutions through esterification is a significant industrial challenge, and these studies aim to optimize reaction conditions for maximum ester yield. lboro.ac.uk

The table below outlines example conditions from a patented method for preparing a precursor to perfluorohexyl acetate.

Table 1: Synthesis Conditions for Sodium Perfluorohexyl Acetate Precursor

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Starting Alcohol | Perfluorohexyl ethanol | Perfluorohexyl ethanol | Perfluorohexyl ethanol |

| Catalyst | 2-Iodoxybenzoic acid (IBA) | 2-Iodoxybenzoic acid (IBX) | 2-Iodoxybenzoic acid (IBAcid) |

| Oxidant | Oxone | Oxone | Oxone |

| Solvent | Dioxane/Water | Acetonitrile/Water | Acetone/Water |

| Temperature | 80°C | 70°C | 50°C |

| Reaction Time | 10 hours | 12 hours | 24 hours |

| Yield | 98.9% | 98.7% | 98.5% |

Data sourced from a patented preparation method for C₆F₁₃CH₂COONa, a precursor to the target ester. google.com

Novel Catalytic Approaches in the Synthesis of Perfluorohexyl-Containing Esters

Recent advancements in catalysis have introduced more efficient and selective methods for synthesizing fluorinated esters. These novel approaches often utilize transition-metal catalysts or organocatalysts to achieve transformations that are difficult or inefficient using traditional methods.

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool. acs.orgacs.org For instance, a palladium-catalyzed tandem difunctional carbonylation of 1,3-enynes with fluoroalkyl halides and water provides efficient, one-step access to fluoroalkylated butenolides. acs.org This method demonstrates high chemo- and regioselectivity and is tolerant of various functional groups. acs.org While this example produces a cyclic ester (lactone), the underlying principles of palladium-catalyzed carbonylation are applicable to the synthesis of linear esters.

Phase-transfer catalysis (PTC) combined with organocatalysis represents another innovative strategy. A method combining a phase-transfer catalyst, such as benzyltriethylammonium chloride, with 4-dimethylaminopyridine (B28879) (DMAP) has been used to synthesize glycosyl esters from substituted phenoxyacetic acids and peracetylated α-D-1-bromosugars in high yields. researchgate.net This approach facilitates the reaction between reactants in different phases, often leading to milder reaction conditions and improved efficiency.

Copper-catalyzed cross-coupling reactions also offer a convenient route to arylphosphines bearing perfluorinated ponytails, which are crucial ligands for catalysis in fluorous media. liv.ac.uk This reaction directly couples fluoroalkyl iodides with haloarylphosphine oxides, avoiding the use of sensitive organolithium reagents and improving atom economy. liv.ac.uk The resulting perfluoroalkyl-substituted compounds can be precursors for further derivatization into esters.

Table 2: Comparison of Novel Catalytic Systems for Fluorinated Ester Synthesis

| Catalytic System | Catalyst/Reagents | Substrates | Product Type | Key Advantages |

|---|---|---|---|---|

| Palladium Catalysis | Pd(cod)Cl₂ / CuOAc / Ligands acs.org | 1,3-Enynes, Fluoroalkyl Halides, CO, H₂O | Fluoroalkyl-substituted butenolides | One-step synthesis, high chemo- and regioselectivity, broad scope. acs.org |

| Phase-Transfer Catalysis | Benzyltriethylammonium chloride / DMAP researchgate.net | Substituted phenoxyacetic acids, α-D-1-bromosugars | β-Glycosyl esters | High yields, combines PTC and organocatalysis. researchgate.net |

| Copper Catalysis | Copper / 2,2'-bipyridine (B1663995) liv.ac.uk | Fluoroalkyl iodides, Haloarylphosphine oxides | Perfluoroalkylated arylphosphines | Economical, avoids pyrophoric reagents, high yield. liv.ac.uk |

Stereoselective Synthesis and Chiral Aspects of Fluorinated Esters

The introduction of fluorine atoms into organic molecules can significantly influence their biological activity. Consequently, controlling the stereochemistry during the synthesis of fluorinated esters is of paramount importance. Significant research has been dedicated to developing stereoselective methods to produce enantiomerically pure or enriched fluorinated compounds.

One effective strategy involves the use of chiral catalysts. Asymmetric catalytic reactions are highly efficient for constructing fluorinated quaternary carbon stereocenters. rsc.org For example, chiral phase-transfer catalysts derived from cinchona alkaloids have been used for the asymmetric alkylation of α-fluoro-β-ketoesters, producing chiral compounds with good yields and enantiomeric excess (ee). rsc.org

Another approach utilizes chiral auxiliaries. For instance, the diastereoselective reduction of chiral β-enamino esters has been achieved using (−)-8-phenylmenthol as a chiral auxiliary, leading to the synthesis of chiral nonracemic β-fluoroalkyl β-amino acid derivatives with high yields and moderate to good diastereoselectivity. nih.govacs.org

Enzyme-catalyzed reactions also provide a powerful route to chiral fluorinated esters. Commercially available ketoreductase (KRED) enzymes have been used for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters, yielding enantio- and diastereomerically pure α-fluoro-β-hydroxy esters. alaska.edu This biocatalytic method provides access to either syn or anti diastereomers with high stereoselectivity. alaska.edu

Table 3: Examples of Stereoselective Synthesis Methods for Fluorinated Esters

| Method | Chiral Source | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Phase-Transfer Catalysis | N-spiro chiral quaternary ammonium (B1175870) salt | α-fluoro-β-keto tert-butyl esters | 68–89% yield, 65–88% ee | rsc.org |

| Dynamic Reductive Kinetic Resolution | Ketoreductase (KRED) enzymes | Racemic α-fluoro-β-keto esters | High diastereomeric and enantiomeric excess | alaska.edu |

| Chiral Auxiliary | (-)-8-phenylmenthol | Chiral β-enamino esters | Moderate to good diastereoselectivity | nih.govacs.org |

Sustainable Synthetic Strategies for Fluorinated Compounds

The growing importance of fluorinated compounds in various industries has been paralleled by concerns over the environmental impact of their synthesis and the persistence of certain fluorinated substances. This has spurred the development of sustainable or "green" synthetic strategies.

A key focus is the avoidance of persistent, bioaccumulative, and toxic substances like per- and polyfluoroalkyl substances (PFAS) in synthetic protocols. Researchers have developed methods that use safer sources of fluorine, such as cesium fluoride, to introduce trifluoromethyl groups into molecules, providing an environmentally friendlier alternative to traditional PFAS-based reagents. sciencedaily.com

Biocatalysis offers a sustainable pathway for ester synthesis. The use of immobilized enzymes, such as lipase (B570770) from Aspergillus oryzae, allows for the efficient synthesis of esters under mild conditions. rsc.org A continuous flow process for producing esters from biomass-derived furfuryl alcohol has been developed, featuring high catalyst activity, stability, and recyclability. rsc.org The principles of this technology are applicable to the production of other esters, including fluorinated ones. The use of engineered polyketide synthase pathways to incorporate fluorine from fluoroacetate (B1212596) into natural product scaffolds further demonstrates the potential of biocatalysis in creating novel fluorinated molecules. nih.gov

The development of green synthetic processes that minimize waste and use non-toxic by-products is another crucial area. A novel method for synthesizing sulfonyl fluorides, key components in "click chemistry," uses easily handled reagents and produces only non-toxic salts as by-products, representing a significant advance in environmentally friendly synthesis. eurekalert.org Furthermore, using natural surfactants like phospholipids (B1166683) to replace synthetic fluorosurfactants in industrial applications presents a greener strategy for handling fluorous compounds. rsc.org

Table 4: Overview of Sustainable Strategies in Fluorine Chemistry

| Strategy | Approach | Key Benefits | Reference |

|---|---|---|---|

| PFAS-Free Synthesis | Using CsF as the fluorine source in flow chemistry. | Avoids persistent PFAS reagents; enhances safety and sustainability. | sciencedaily.com |

| Biocatalysis | Immobilized lipase in a continuous flow reactor. | High conversion, catalyst recyclability, mild conditions, uses biomass-derived feedstocks. | rsc.org |

| Green "Click Chemistry" | Synthesis of sulfonyl fluorides using safe reagents. | Minimal environmental impact, produces only non-toxic by-products, scalable, and safe. | eurekalert.org |

| Natural Surfactants | Using phospholipids or fungal hydrophobins. | Replaces environmentally persistent synthetic fluorosurfactants. | rsc.org |

Environmental Occurrence and Distribution in Global Compartments

Detection and Quantification in Aquatic Environmental Matrices

There is currently no available scientific literature reporting the detection or quantification of 6-(Perfluorohexyl)hexyl acetate (B1210297) in various aquatic environments.

No data have been published on the presence of 6-(Perfluorohexyl)hexyl acetate in freshwater systems, including rivers, lakes, and groundwaters. While studies have investigated the occurrence of other PFAS in these compartments, this specific compound has not been identified.

Similarly, there is a lack of information regarding the presence of this compound in marine environments. Searches of literature covering coastal waters and the open ocean did not yield any records of its detection.

Wastewater treatment plants are often considered significant sources of PFAS to the environment. umweltbundesamt.de However, monitoring studies of their effluents and sludges have not reported the presence of this compound.

Presence in Terrestrial Environmental Compartments

Information on the occurrence of this compound in terrestrial ecosystems is as scarce as it is for aquatic environments.

No studies were found that characterized the presence of this compound across different soil types and horizons. The behavior and fate of this specific compound in soil environments remain unknown.

There is no available data on the detection of this compound in estuarine, marine, or freshwater sediments. Sediments can act as sinks for persistent organic pollutants, but the extent to which this compound may accumulate in them has not been investigated.

Lack of Publicly Available Data on the Environmental Presence of this compound

Despite a comprehensive search of scientific literature and environmental databases, no specific information was found regarding the environmental occurrence, atmospheric presence, or global distribution of the chemical compound this compound.

The investigation sought to detail the presence of this specific per- and polyfluoroalkyl substance (PFAS) in various environmental compartments, as outlined by the requested article structure. This included a search for data on its detection in ambient air and precipitation, its potential for long-range transport, and any documented spatiotemporal trends.

The search encompassed broad terms related to PFAS as well as more specific queries targeting fluorotelomer acetates, a class of compounds to which this compound belongs. While general information exists on the environmental behavior of other PFAS, including some fluorotelomer alcohols and their degradation products au.dknih.govrsc.org, no studies have specifically reported on the detection or distribution of this compound itself.

Consequently, it is not possible to provide the requested detailed research findings, data tables, or global distribution maps for this particular compound. The absence of such data in the public domain prevents the creation of a scientifically accurate article focusing solely on this compound's environmental occurrence and distribution.

General research on PFAS indicates that some compounds within this large family are subject to long-range atmospheric transport and can be found in remote regions nih.govdiva-portal.orgitrcweb.org. Volatile PFAS precursors, such as fluorotelomer alcohols, can be released into the atmosphere and subsequently degrade into more persistent and water-soluble perfluoroalkyl acids au.dknih.govrsc.org. Atmospheric deposition, through both wet and dry processes, is a known pathway for the distribution of PFAS into terrestrial and aquatic environments acs.orgunc.edunih.gov. However, without specific studies on this compound, it is not possible to determine its specific behavior in these processes.

Environmental Fate and Transformation Mechanisms of 6 Perfluorohexyl Hexyl Acetate

Biotic Transformation Pathways

The breakdown of 6-(perfluorohexyl)hexyl acetate (B1210297) in the environment is primarily driven by biological processes. Microorganisms play a critical role in the transformation of this compound through various metabolic and co-metabolic activities.

Under aerobic conditions, where oxygen is present, specific microbial communities and enzymatic activities are responsible for the degradation of 6-(perfluorohexyl)hexyl acetate.

The biodegradation of organic compounds in natural environments is often carried out by complex microbial consortia. kwrwater.nl In the context of this compound, the composition of microbial communities in soils and sediments significantly influences its degradation rate. Studies characterizing these communities often reveal a diversity of bacteria and fungi capable of utilizing or transforming such compounds. researchgate.net The kinetics of biodegradation, which describe the rate of breakdown, are influenced by factors such as the initial concentration of the compound, temperature, pH, and the availability of other nutrients.

Microbial Diversity: Soil and sediment environments harbor a vast array of microorganisms. The specific populations that thrive and participate in the degradation of this compound can be identified through advanced molecular techniques like DNA sequencing.

Kinetic Models: The rate of degradation can often be described by kinetic models, which help in predicting the persistence of the compound in the environment. These models are developed based on data from laboratory and field studies.

Table 1: Factors Influencing Aerobic Biodegradation Kinetics

| Factor | Description |

| Microbial Population Density | Higher densities of competent microorganisms generally lead to faster degradation rates. |

| Nutrient Availability | The presence of essential nutrients like nitrogen and phosphorus can enhance microbial activity and, consequently, biodegradation. |

| Temperature and pH | Optimal temperature and pH conditions for the specific microbial communities will result in more efficient degradation. |

| Compound Bioavailability | The extent to which this compound is accessible to microorganisms can be limited by its sorption to soil or sediment particles. |

A key initial step in the biodegradation of this compound is the cleavage of its ester bond. This reaction is catalyzed by a class of enzymes known as esterases and hydrolases, which are widespread in microorganisms. nih.govnih.gov These enzymes break the ester linkage, yielding 6-(perfluorohexyl)hexanol (B70216) and acetic acid. nih.gov

Enzyme Action: Esterases, a type of hydrolase, facilitate the addition of a water molecule across the ester bond, a process known as hydrolysis. nih.govnih.gov

Widespread Presence: The ubiquitous nature of esterases in various microbial species contributes to the initiation of the degradation process in diverse environments. nih.gov

Following the initial hydrolysis, the resulting 6-(perfluorohexyl)hexanol undergoes further transformation. A critical and often rate-limiting step is the removal of fluorine atoms from the perfluorohexyl chain, a process called defluorination. This can occur through a series of enzymatic reactions, leading to the formation of shorter-chain perfluorinated carboxylic acids (PFCAs). nih.govwikipedia.org

Oxidative Processes: The degradation of the fluorinated alkyl chain is thought to involve oxidative enzymes that can attack the carbon-fluorine bond, although this is a challenging process due to the bond's strength.

Formation of PFCAs: The breakdown of the six-carbon perfluorinated chain can result in the formation of shorter-chain PFCAs, such as perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA). nih.govindustrialchemicals.gov.aunih.gov These transformation products are often more mobile and persistent in the environment than the parent compound.

Table 2: Potential Short-Chain PFCA Transformation Products

| Precursor Compound | Transformation Product |

| 6-(Perfluorohexyl)hexanol | Perfluorohexanoic acid (PFHxA) |

| Perfluorohexanoic acid (PFHxA) | Perfluoropentanoic acid (PFPeA) |

| Perfluoropentanoic acid (PFPeA) | Perfluorobutanoic acid (PFBA) |

In many cases, the biodegradation of complex organic molecules like this compound does not serve as a primary growth source for microorganisms. Instead, it occurs through co-metabolism, where the compound is transformed by enzymes produced for the metabolism of other substrates. kwrwater.nl Over time, microbial communities can adapt to the presence of such compounds, leading to enhanced degradation rates. kwrwater.nl

Co-metabolic Degradation: Microorganisms may produce enzymes that fortuitously act on this compound while metabolizing more readily available carbon sources. kwrwater.nl

Microbial Adaptation: Continuous exposure to a compound can lead to genetic changes in microbial populations, such as mutations or horizontal gene transfer, resulting in more efficient degradation pathways. kwrwater.nl This adaptation is a key factor in the long-term environmental fate of persistent organic pollutants.

Information regarding the anaerobic biotransformation of this compound is less documented in publicly available scientific literature. However, general principles of anaerobic degradation of halogenated compounds suggest that reductive defluorination could be a possible pathway. In an environment devoid of oxygen, anaerobic microorganisms may use the fluorinated compound as an electron acceptor, leading to the removal of fluorine atoms. Research on other per- and polyfluoroalkyl substances (PFAS) has shown that anaerobic microbial communities can facilitate reductive defluorination, particularly when a suitable electron donor is present. nih.gov Further investigation is needed to specifically elucidate the anaerobic biotransformation pathways of this compound.

Anaerobic Biotransformation Pathways

Reductive Defluorination Mechanisms under Anoxic Conditions

The anaerobic biodegradation of poly- and perfluoroalkyl substances (PFAS) is a complex process that is not yet fully understood. nih.govresearchgate.net While specific studies on this compound are unavailable, research on other fluorotelomer-based compounds suggests that reductive defluorination can occur under anoxic conditions, albeit often at slow rates. nih.govnih.gov This process typically involves the removal of fluorine atoms and their replacement with hydrogen atoms, mediated by anaerobic microorganisms. The efficiency of reductive defluorination is influenced by factors such as the structure of the PFAS compound, the specific microbial consortia present, and the prevailing redox conditions. nih.gov For some fluorotelomers, biotransformation under methanogenic conditions has been observed to yield polyfluoroalkyl acids with minimal formation of perfluorinated carboxylic acids (PFCAs). nih.gov

Identification of Anaerobic Transformation Products and Persistent Intermediates

The anaerobic transformation of fluorotelomer compounds can lead to a variety of products. For instance, the anaerobic degradation of 6:2 fluorotelomer alcohol (6:2 FTOH), a compound structurally related to the alcohol moiety of this compound, has been shown to produce compounds like 5:3 polyfluorinated carboxylic acid (5:3 FTCA). hawaii.gov It is plausible that the initial step in the anaerobic transformation of this compound would be the cleavage of the ester bond, yielding 6-(perfluorohexyl)hexanol and acetic acid. The subsequent fate of the fluorinated alcohol would likely follow pathways observed for other fluorotelomer alcohols, potentially leading to the formation of various poly- and perfluorinated acids. However, without specific studies, the exact nature of the transformation products and any persistent intermediates of this compound remains speculative.

Abiotic Degradation Mechanisms

Hydrolytic Stability and Reaction Kinetics in Aqueous Media

The abiotic degradation of this compound in aqueous environments would primarily be governed by the hydrolysis of its ester linkage.

The rate of ester hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. Studies on other fluorinated esters suggest that the presence of the highly electronegative perfluoroalkyl chain can accelerate the rate of hydrolysis compared to their non-fluorinated counterparts. scispace.com Research on fluorotelomer-based polymers has demonstrated that while hydrolysis can occur at neutral pH, the rate is substantially increased under basic conditions. nih.govresearchgate.net For instance, the half-life for the hydrolysis of a commercial fluorotelomer-based polymer was estimated to be between 55 and 89 years at neutral pH, but this decreased to approximately 0.7 years at a pH of around 12. nih.govresearchgate.net It is reasonable to infer that this compound would exhibit similar pH-dependent hydrolytic behavior. Increased temperature would also be expected to increase the rate of hydrolysis, a common principle in chemical kinetics.

Table 1: General Influence of Environmental Factors on Ester Hydrolysis

| Factor | Influence on Hydrolysis Rate | Rationale |

| pH | Increased rate at acidic and basic pH | Catalysis by H+ and OH- ions. nih.govresearchgate.net |

| Temperature | Increased rate with increasing temperature | Provides activation energy for the reaction. |

This table presents a generalized summary based on established chemical principles and findings for related compounds, not specific data for this compound.

The primary products of the complete hydrolysis of this compound would be 6-(perfluorohexyl)hexanol and acetic acid.

Chemical Equation for Hydrolysis:

C₆F₁₃(CH₂)₆OC(O)CH₃ + H₂O → C₆F₁₃(CH₂)₆OH + CH₃COOH

This reaction represents the cleavage of the ester bond, resulting in the formation of the corresponding fluorinated alcohol and carboxylic acid. The subsequent environmental fate of these hydrolysis products would then need to be considered.

Photochemical Degradation Pathways

Direct photolysis of this compound is unlikely to be a significant degradation pathway unless the molecule contains chromophores that absorb light in the environmentally relevant UV spectrum. However, indirect photochemical degradation can occur through reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH). nih.gov Studies on other PFAS have shown that photo-oxidation processes can lead to their degradation, with the efficiency depending on factors like the presence of photosensitizers and the specific reaction conditions. nih.gov The photochemical degradation of fluorotelomer alcohols in the atmosphere has been identified as a source of PFCAs. rsc.org It is conceivable that if this compound were to volatilize into the atmosphere, it could undergo similar photochemical transformations.

No Information Found for this compound

Despite a comprehensive search for scientific literature, no specific data or research findings were identified for the chemical compound This compound regarding its environmental fate, transformation mechanisms, or transport and partitioning behavior.

Searches for direct photolysis under ultraviolet and visible light, indirect photodegradation via reactive oxygen species, and the photochemical transformation of its fluorinated motifs yielded no relevant results. Similarly, inquiries into its sorption to geologic and organic media, including adsorption/desorption isotherms in soils and sediments and the influence of soil organic carbon and mineralogy on its sorption coefficients, did not return any information specific to this compound.

The lack of available data prevents the creation of the requested article, as no scientifically accurate content could be generated for the specified outline sections. Information on related but structurally distinct compounds, such as non-fluorinated hexyl acetate or other perfluorinated substances, cannot be used as a substitute, as the instructions strictly required focusing solely on this compound.

Therefore, this report concludes that there is no publicly accessible scientific information to fulfill the detailed request for an article on the environmental behavior of this compound.

Environmental Transport and Partitioning Behavior

Sorption to Geologic and Organic Media

Role of Electrostatic and Hydrophobic Interactions in Retention

The retention of this compound in soil and sediment is significantly influenced by a combination of electrostatic and hydrophobic interactions. The molecule possesses a distinct dual nature, with a fluorinated tail that is both hydrophobic and oleophobic (oil-repellent), and a hydrocarbon portion linked to an acetate group, which introduces a degree of polarity.

The perfluorohexyl chain is the primary driver of hydrophobic interactions. This portion of the molecule has a strong tendency to partition into non-polar, organic-rich phases within the soil and sediment matrix. This is a common characteristic of many per- and polyfluoroalkyl substances (PFAS). However, the presence of the acetate group can modulate this behavior.

Leaching and Mobility in Saturated and Unsaturated Porous Media

The mobility of this compound through saturated and unsaturated porous media, such as soil and aquifers, is a critical factor in determining its potential for groundwater contamination. Its mobility is inversely related to its retention.

In saturated porous media, where all pore spaces are filled with water, the movement of this compound is primarily governed by advection (transport with the bulk flow of water) and dispersion, retarded by its partitioning between the mobile aqueous phase and the stationary solid phase (soil or sediment particles). Due to its significant hydrophobic character, it is expected to exhibit a relatively high sorption coefficient (Kd), leading to retarded transport compared to a conservative tracer.

Interfacial Exchange Processes (Air-Water, Water-Sediment)

The distribution of this compound in the environment is heavily influenced by its behavior at key interfaces.

Air-Water Interface: The amphipathic nature of this compound, with its hydrophobic fluorinated tail and more polar hydrocarbon-acetate head, suggests that it may accumulate at the air-water interface. This can affect its transport across this boundary. While not a classic volatile organic compound, its movement from water to the atmosphere could occur through aerosol formation and atmospheric transport.

Water-Sediment Interface: The partitioning between the water column and bottom sediments is a crucial process. Due to its hydrophobicity, this compound is expected to have a high affinity for sediments, particularly those with high organic carbon content. This partitioning process acts as a sink, removing the compound from the water column and accumulating it in the sediment. However, this also means that sediments can act as a long-term source of the compound to the overlying water through resuspension and desorption processes.

Bioaccumulation and Bioconcentration in Environmental Organisms

Bioaccumulation refers to the net uptake of a chemical from all exposure routes (water, food, sediment), while bioconcentration specifically considers uptake from water.

Uptake and Accumulation in Aquatic Biota (e.g., Fish, Invertebrates)

The potential for this compound to be taken up and accumulate in aquatic organisms is a significant concern. nih.gov The primary route of uptake for many aquatic organisms is through direct contact with contaminated water, passing over respiratory surfaces like gills, and through ingestion of contaminated food and sediment.

Once absorbed, the distribution within the organism is influenced by the compound's physicochemical properties. The lipophilic and protein-philic nature of many PFAS suggests that this compound could accumulate in fatty tissues and bind to proteins in the blood and liver. The rate of accumulation will be a balance between the rate of uptake and the rate of elimination (through metabolism and excretion). Given that many fluorinated compounds are resistant to metabolic degradation, the potential for bioaccumulation can be significant. ecetoc.org

| Organism Type | Potential for Accumulation | Key Tissues for Accumulation |

| Fish | High | Liver, Blood, Muscle, Adipose Tissue |

| Invertebrates | High | Dependent on species and feeding strategy |

Root Uptake and Translocation in Terrestrial Vegetation

The uptake of this compound by terrestrial plants is another important pathway for its entry into food webs. Plants can absorb contaminants from the soil through their root systems. The efficiency of root uptake is influenced by the compound's concentration in soil porewater, its physicochemical properties, and the plant species' characteristics.

Once absorbed by the roots, the compound can be translocated to other parts of the plant, such as the stems, leaves, and fruits. The extent of translocation depends on the plant's vascular system and the properties of the chemical. For a compound like this compound, its mobility within the plant will be influenced by its water solubility and its affinity for plant tissues. Research on other PFAS has shown that translocation from roots to shoots can occur, although the efficiency varies widely among different PFAS and plant species.

Trophic Transfer and Magnification Potential within Food Webs

Trophic transfer is the process by which contaminants are passed from one trophic level to the next in a food web. nih.gov If the concentration of a substance increases at successively higher trophic levels, it is said to biomagnify.

For this compound, its potential for trophic transfer is linked to its bioaccumulation in lower-trophic-level organisms. When a predator consumes prey containing this compound, it can accumulate in the predator's tissues. If the rate of intake from the diet exceeds the rate of elimination, biomagnification can occur. The potential for biomagnification is a key concern for persistent, bioaccumulative, and toxic (PBT) substances. nih.gov While specific data for this compound is limited, the general behavior of similar fluorinated compounds suggests that trophic transfer is a plausible and important pathway for its movement through both aquatic and terrestrial food webs, potentially leading to high concentrations in top predators.

Advanced Analytical Methodologies for Detection and Characterization

Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

Effective sample preparation is a critical first step to isolate 6-(Perfluorohexyl)hexyl acetate (B1210297) from complex matrices such as water, soil, and sediment, and to concentrate it to levels amenable to instrumental analysis. The choice of extraction technique is paramount and is dictated by the sample matrix and the physicochemical properties of the analyte.

Solid-Phase Extraction (SPE) is a widely utilized technique for the pre-concentration and cleanup of organic pollutants from aqueous samples. chromatographyonline.com For fluorinated esters like 6-(Perfluorohexyl)hexyl acetate, the selection of the appropriate sorbent material is crucial for achieving high recovery rates. chromatographyonline.com A specialized form of SPE, known as fluorous SPE (F-SPE), leverages the unique properties of fluorinated compounds. nih.gov F-SPE employs a fluorous solid phase, typically silica (B1680970) gel with a bonded fluorocarbon phase, which exhibits a strong affinity for other fluorinated molecules. nih.govrsc.org

The general procedure for F-SPE involves conditioning the cartridge, loading the sample, washing away non-fluorinated interferences with a fluorophobic solvent (like methanol (B129727)/water mixtures), and finally eluting the retained fluorinated compounds with a fluorophilic solvent. nih.govrsc.org This high selectivity of F-SPE results in cleaner extracts and enhanced sensitivity. rsc.org

Table 1: General Parameters for Fluorous Solid-Phase Extraction (F-SPE) of Fluorinated Compounds

| Step | Solvent/Solution | Purpose |

| Conditioning | Fluorophilic Solvent (e.g., Tetrahydrofuran) | To activate the fluorous stationary phase. rsc.org |

| Equilibration | Fluorophobic Solvent (e.g., 80:20 Methanol/Water) | To prepare the cartridge for sample loading. nih.gov |

| Sample Loading | Aqueous sample containing the analyte | To adsorb the fluorinated analyte onto the sorbent. |

| Washing | Fluorophobic Solvent (e.g., 80:20 Methanol/Water) | To remove non-fluorinated matrix interferences. nih.gov |

| Elution | Fluorophilic Solvent (e.g., Methanol, Acetonitrile) | To desorb the purified fluorinated analyte. |

This table illustrates a general F-SPE procedure applicable to fluorinated compounds. Optimization would be required for the specific analysis of this compound.

Liquid-Liquid Extraction (LLE) serves as a classical method for extracting organic compounds from aqueous matrices. For this compound, a non-polar solvent such as hexane (B92381) or methyl tert-butyl ether (MTBE) would be suitable to partition the analyte from the aqueous phase. The efficiency of LLE depends on the partition coefficient of the analyte between the two immiscible liquid phases.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample, and the analyte partitions onto the coating. For a semi-volatile compound like this compound, headspace SPME could be employed, where the fiber is exposed to the vapor phase above the sample. The choice of fiber coating is critical and would likely be a non-polar or moderately polar phase to effectively sorb the target analyte.

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. libretexts.org While this compound is an ester and may not typically require derivatization for volatility, strategies could be employed to enhance its detectability, particularly for gas chromatography (GC) with an electron capture detector (ECD). libretexts.org

However, derivatization is more commonly applied to compounds with active hydrogens, such as alcohols, amines, or carboxylic acids. libretexts.org In the context of analyzing potential degradation products of this compound, such as 6-(perfluorohexyl)hexanol (B70216) or perfluorohexanoic acid, derivatization would be essential. For instance, perfluoroalkanoic acids can be converted to more volatile esters or other derivatives prior to GC analysis. researchgate.netacs.orgnih.gov This process can improve chromatographic peak shape and increase sensitivity. gcms.cz

Table 2: Potential Derivatization Reactions for Degradation Products of this compound

| Analyte (Degradation Product) | Derivatizing Agent | Resulting Derivative | Analytical Advantage |

| Perfluorohexanoic Acid (PFHxA) | Isobutyl Chloroformate | Isobutyl ester | Increased volatility for GC analysis. researchgate.net |

| 6-(Perfluorohexyl)hexanol | Acetic Anhydride | Acetate ester | Improved peak shape and thermal stability. libretexts.org |

| Perfluorohexanoic Acid (PFHxA) | Triethylsilanol | Triethylsilyl ester | Amenable to GC-MS analysis. nih.gov |

This table outlines potential derivatization strategies for possible degradation products, which could be relevant in a broader analysis of this compound's environmental fate.

Chromatographic Separation Techniques

Chromatography is the cornerstone of modern analytical chemistry, enabling the separation of complex mixtures into individual components. For a compound like this compound, both liquid and gas chromatography can be employed.

Liquid chromatography, particularly when coupled with mass spectrometry, is a powerful tool for the analysis of non-volatile and thermally labile compounds. chromatographyonline.com

HPLC and its more advanced counterpart, UHPLC, are the methods of choice for the analysis of a wide range of per- and polyfluoroalkyl substances (PFAS). nih.govnih.gov These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC or UHPLC method would be appropriate.

In a reversed-phase setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. The highly fluorinated portion of this compound imparts significant hydrophobicity, leading to strong retention on a C18 column. The gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is typically used to elute compounds with a wide range of polarities.

UHPLC systems utilize columns with smaller particle sizes (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. diva-portal.org

When coupled with tandem mass spectrometry (MS/MS), HPLC and UHPLC offer exceptional selectivity and sensitivity, allowing for the detection of trace levels of the target analyte in complex environmental samples. nih.govnih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect the molecular ion of this compound and its characteristic fragment ions, providing a high degree of confidence in its identification and quantification.

Table 3: Illustrative HPLC-MS/MS Parameters for Analysis of Fluorinated Esters

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides good retention for hydrophobic fluorinated compounds. |

| Mobile Phase A | Water with 5 mM Ammonium (B1175870) Acetate | Buffered aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | Methanol or Acetonitrile | Organic solvent to elute the analyte. |

| Gradient | 20% B to 95% B over 10 minutes | To effectively separate compounds with varying polarities. |

| Flow Rate | 0.3 mL/min | Typical flow rate for a UHPLC system. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI is a soft ionization technique suitable for LC-MS; negative mode is often preferred for fluorinated compounds. |

| MS/MS Transition | Precursor Ion > Product Ion | Specific mass transition for this compound would be determined through method development for confident identification and quantification. |

This table provides a hypothetical set of starting parameters for the UHPLC-MS/MS analysis of this compound, which would require empirical optimization.

Gas Chromatography (GC) Applications for Volatile Fluorinated Esters

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power is essential for separating complex mixtures of fluorinated substances that may be present in environmental or commercial samples.

For volatile fluorinated esters, the choice of GC column and ionization technique is critical. A semi-polar GC column, such as one with a (6%-cyanopropylphenyl)-(94%-dimethylpolysiloxane) stationary phase, has been shown to provide adequate separation for various classes of neutral PFAS, including fluorotelomer alcohols (FTOHs) and olefins (FTOs), which have similar volatility and polarity to FTOAcs. epa.gov The selection of the column is crucial for resolving isomers and avoiding co-elution with other compounds present in the matrix.

When coupled with mass spectrometry, chemical ionization (CI) is often preferred over electron ionization (EI) for the analysis of volatile fluorinated compounds. Positive chemical ionization (PCI) has been demonstrated to yield better responses for these types of analytes compared to other GC-MS ionization modes. epa.govnih.gov The volatility of this compound makes it amenable to GC-MS analysis, which is a well-established technique for identifying and quantifying FTOHs and other precursors in various matrices, including air and food packaging materials. epa.govdtic.mil

Table 1: Typical GC-MS Parameters for Volatile Fluorinated Compound Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| Injection Mode | Splitless | dtic.mil |

| Inlet Temperature | 280 °C | dtic.mil |

| GC Column | DB-624 or similar semi-polar column | epa.gov |

| Ionization Mode | Chemical Ionization (CI) | epa.govnih.gov |

| Ion Source Temperature | 300 °C | nih.gov |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is indispensable for the analysis of fluorinated compounds, providing the sensitivity and specificity needed for trace-level detection and structural confirmation. While GC-MS is suitable for volatile compounds, liquid chromatography (LC) coupled with MS is also used, particularly for broader PFAS analysis that includes less volatile and ionic species. For neutral species like FTOAcs, atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are effective ionization sources in LC-MS, as they can ionize the full scope of neutral PFAS. epa.gov

Tandem mass spectrometry (MS/MS) is a powerful tool for the definitive identification of target analytes in complex matrices. By selecting a specific precursor ion and fragmenting it, a characteristic product ion spectrum is generated, which serves as a structural fingerprint. This technique is crucial for distinguishing between isomers and identifying transformation products.

For fluorotelomer-based compounds, MS/MS analysis helps to confirm the structure by identifying characteristic neutral losses, such as the loss of HF or fragments corresponding to the perfluorinated alkyl chain. In LC-MS/MS analysis of related FTOHs, methods have been developed to optimize the formation of deprotonated molecules ([M-H]⁻) to allow for selective fragmentation. nih.govresearchgate.net The fragmentation patterns observed in MS/MS spectra are essential for elucidating the structure of both the original compound and any metabolites or degradation products that may form in environmental or biological systems. High-resolution MS/MS (discussed below) further enhances this capability by providing highly accurate mass measurements of fragment ions. ub.edu

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) mass spectrometers, provides highly accurate mass measurements (typically <5 ppm error). nih.gov This capability is invaluable for identifying unknown compounds for which analytical standards are not available—a common challenge in PFAS analysis.

HRMS is the foundation of non-targeted analysis (NTA) and suspect screening workflows. nih.gov In a suspect screening approach for this compound, one would search the high-resolution full-scan data for its exact mass. If a feature is detected, its isotopic pattern and fragmentation spectrum (from MS/MS) can be compared against theoretical data to increase confidence in the identification. NTA takes this a step further by searching for any compound exhibiting characteristic mass defects or fragmentation patterns associated with fluorinated substances. nih.govnih.gov This approach has been successfully used to identify a wide range of PFAS, including volatile species, in various samples. nih.gov

Table 2: Comparison of Mass Spectrometry Techniques for Fluorinated Ester Analysis

| Technique | Primary Application | Key Advantage | Reference |

|---|---|---|---|

| GC-MS (CI) | Quantification of known volatile compounds | Good for volatile, neutral compounds like FTOAcs | epa.gov |

| LC-MS/MS (APCI/APPI) | Sensitive & selective quantification of knowns | Broad applicability to many neutral PFAS | epa.gov |

| GC-HRMS | Suspect screening and NTA of volatiles | High mass accuracy for unknown identification | nih.gov |

| LC-HRMS | Comprehensive NTA of diverse PFAS classes | High mass accuracy for a wide polarity range | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry is excellent for detection and identification at trace levels, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of synthesized compounds. For a compound like this compound, ¹H, ¹³C, and ¹⁹F NMR would be used to confirm its molecular structure.

¹H NMR would confirm the presence and structure of the hexyl acetate portion of the molecule. The signals for the methylene (B1212753) groups (-CH₂-) and the terminal methyl group (-CH₃) would have characteristic chemical shifts and splitting patterns.

¹³C NMR would provide information on all carbon atoms in the molecule, including the carbonyl carbon of the ester group and the carbons in both the alkyl and perfluoroalkyl chains.

¹⁹F NMR is particularly diagnostic for fluorinated compounds. It would confirm the length and structure of the perfluorohexyl chain (F(CF₂)₆-). The chemical shifts and coupling patterns of the different CF₂ groups and the terminal CF₃ group provide definitive structural information.

Although NMR is less sensitive than MS and is typically used for pure standards rather than trace environmental analysis, it is essential for the initial characterization and confirmation of analytical standards. rsc.org

Quality Assurance, Quality Control, and Method Validation in Trace Analysis

The trace analysis of this compound is subject to numerous challenges inherent to all PFAS analysis. Widespread environmental contamination and the presence of fluoropolymers in analytical instrumentation can lead to significant background issues, making rigorous quality assurance (QA) and quality control (QC) essential. dtic.mil

Method validation for trace analysis of related PFAS typically involves assessing the following parameters: chromatographyonline.comnih.gov

Selectivity: Ensuring the method can distinguish the analyte from other matrix components.

Linearity: Establishing a concentration range over which the instrumental response is proportional to the analyte concentration.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified. For similar compounds, LOQs can be in the low ng/L (ppt) to µg/kg (ppb) range depending on the matrix and technique. chromatographyonline.com

Accuracy and Precision: Measured through recovery studies on spiked samples and replicate analyses. Recoveries for PFAS are often aimed for within a 70-130% range. nih.govchromatographyonline.com

Matrix Effects: Assessing whether components of the sample matrix (e.g., soil, water, food) suppress or enhance the analyte signal.

To ensure data quality, laboratory blanks, field blanks, and spiked samples must be analyzed with every batch of samples. The use of isotopically labeled internal standards, such as ¹³C- or ²H-labeled analogues, is the most effective way to correct for analyte losses during sample preparation and for matrix-induced signal suppression or enhancement in MS-based methods. dtic.mil

Structure Activity Relationships Sars and Environmental Behavior

Influence of Perfluoroalkyl Chain Length on Environmental Mobility and Degradation Susceptibility

The length of the perfluoroalkyl chain is a critical determinant of a substance's environmental mobility and its susceptibility to degradation. For per- and polyfluoroalkyl substances (PFAS), a longer carbon-fluorine chain generally correlates with decreased mobility and increased persistence. acs.orgnih.govnih.gov

Research indicates that the sorption of PFAS to soil generally increases with the length of the perfluoroalkyl chain, particularly for those with six or more carbons. acs.org This increased sorption reduces their mobility in the environment. Conversely, short-chain PFAS, those with five or fewer fluorinated carbons, tend to be more mobile in soil and water, leading to wider distribution and potential contamination of water resources. acs.orgepa.gov

The degradation of fluorotelomer alcohols (FTOHs), which are precursors to compounds like 6-(Perfluorohexyl)hexyl acetate (B1210297), is also influenced by chain length. While longer-chain FTOHs are generally more resistant to degradation, studies on 6:2 FTOH show it can be transformed into various shorter-chain perfluoroalkyl carboxylic acids (PFCAs), including perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA). rsc.orgresearchgate.netacs.orgnih.govindustrialchemicals.gov.au This indicates that even with a six-carbon fluorinated chain, degradation and transformation are significant environmental pathways.

Table 1: Effect of Perfluoroalkyl Chain Length on PFAS Properties

| Property | Short-Chain PFAS (≤ 5 carbons) | Long-Chain PFAS (≥ 6 carbons) |

|---|---|---|

| Environmental Mobility | High | Low |

| Sorption to Soil | Low | High |

| Degradation Susceptibility | Generally higher | Generally lower |

| Bioaccumulation Potential | Lower | Higher |

Impact of the Ester Linkage and Hexyl Acetate Moiety on Hydrolysis and Biodegradation Potential

The presence of an ester linkage in 6-(Perfluorohexyl)hexyl acetate introduces a potential weak point in the molecule, making it susceptible to hydrolysis—a chemical breakdown reaction with water. nih.govscispace.comresearchgate.net The rate of this hydrolysis is significantly influenced by the presence of fluorine atoms. Studies have shown that fluorine substitution, both in the acyl and alcohol portions of an ester, can significantly accelerate the rate of hydrolysis compared to their non-fluorinated counterparts. scispace.comresearchgate.net This suggests that the perfluorohexyl group in this compound would make the ester linkage more prone to breaking.

The hexyl acetate moiety, the non-fluorinated part of the molecule, also plays a role in its environmental fate. noaa.govperfumersworld.comperfumersapprentice.com While the perfluorohexyl chain is highly resistant to degradation, the hexyl acetate portion is more susceptible to biodegradation by microorganisms. This process can lead to the cleavage of the ester bond and the release of the perfluorohexyl group, which can then undergo further transformation.

The biodegradation of similar fluorotelomer-based compounds often involves the initial breakdown of the non-fluorinated part of the molecule, followed by the transformation of the fluorinated portion. researchgate.netnih.govindustrialchemicals.gov.au For instance, the biodegradation of 6:2 fluorotelomer alcohol (6:2 FTOH), a related compound, proceeds through various intermediates to form stable PFCAs. rsc.orgresearchgate.netnih.gov

Comparative Analysis of this compound with Other Fluorinated Esters and Precursors

To better understand the environmental behavior of this compound, it is useful to compare it with other fluorinated esters and its precursor, 6:2 fluorotelomer alcohol (6:2 FTOH).

Fluorinated esters, in general, are known to undergo hydrolysis, with the rate being dependent on the extent and position of fluorine substitution. nih.govscispace.comresearchgate.netacs.org For example, trifluoroethyl esters have been shown to hydrolyze much faster than their non-fluorinated ethyl ester counterparts. nih.gov This suggests that the perfluorohexyl group in this compound will significantly influence its hydrolysis rate.

The primary precursor to this compound is 6:2 FTOH. nih.gov The environmental fate of 6:2 FTOH has been extensively studied, and it is known to biodegrade in various environments, including soil and sludge, to form a range of PFCAs. researchgate.netacs.orgnih.gov The degradation pathways of 6:2 FTOH are complex, leading to the formation of not only PFHxA but also shorter-chain PFCAs like PFPeA and PFBA. rsc.orgresearchgate.netacs.orgnih.gov It is expected that this compound, after hydrolysis releases 6:2 FTOH, will follow similar degradation pathways.

Furthermore, fluorotelomer-based polymers, which contain similar structural units, have been shown to degrade and release FTOHs and PFCAs into the environment over long periods. nih.govresearchgate.netresearchgate.net This highlights the potential for materials containing this compound or similar compounds to act as long-term sources of PFAS contamination.

Table 2: Comparison of this compound with Related Compounds

| Compound | Key Structural Feature | Primary Degradation Pathway | Major Degradation Products |

|---|---|---|---|

| This compound | Perfluorohexyl group, ester linkage | Hydrolysis, Biodegradation | 6:2 FTOH, PFHxA, PFPeA, PFBA |

| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | Perfluorohexyl group, alcohol | Biodegradation, Oxidation | PFHxA, PFPeA, PFBA, 5:3 FTCA |

| Trifluoroethyl acetate | Trifluoroethyl group, ester linkage | Hydrolysis | Trifluoroacetic acid, Ethanol (B145695) |

| Fluorotelomer-based Polymers | Repeating fluorotelomer units | Hydrolysis, Biodegradation | FTOHs, PFCAs |

Computational Chemistry and Molecular Modeling for Predicting Environmental Fate Parameters

Computational chemistry and molecular modeling have become invaluable tools for predicting the environmental fate of chemicals like this compound. ncsu.edunih.govnih.gov These methods allow scientists to estimate key physicochemical properties and degradation rates without the need for extensive and time-consuming laboratory experiments.

Models such as COSMOtherm and SPARC can predict properties like water solubility, vapor pressure, and partitioning coefficients, which are crucial for understanding a chemical's distribution in the environment. ncsu.edu For instance, these models can help determine whether a compound is more likely to be found in water, soil, or air.

Quantitative Structure-Property Relationship (QSPR) models are used to correlate a molecule's structure with its properties and reactivity. nih.gov By analyzing the structural features of a large set of compounds, these models can predict the properties of new or less-studied chemicals. For PFAS, QSPR models have been developed to predict bioaccumulation potential and other environmental parameters. nih.gov

Furthermore, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide detailed insights into the mechanisms of chemical reactions, such as hydrolysis and oxidation. nih.govresearchgate.net These methods can help to identify the most likely degradation pathways and the resulting transformation products. For example, DFT calculations have been used to elucidate the complex reaction pathways of 6:2 fluorotelomer sulfonate initiated by hydroxyl radicals. researchgate.net The integration of these computational approaches offers a powerful strategy for assessing the environmental risks of emerging contaminants like this compound. nih.govacs.orgacs.org

Environmental Remediation and Management Strategies for Fluorinated Esters

Adsorption-Based Technologies for Removal from Contaminated Media

Adsorption has proven to be a cost-effective and manageable technology for the removal of per- and polyfluoroalkyl substances (PFAS) from aqueous media. nih.gov This process involves the binding of PFAS molecules to the surface of an adsorbent material. youtube.com

Commonly used adsorbents include:

Activated Carbon: Granular activated carbon (GAC) and powdered activated carbon (PAC) are widely used for PFAS removal. hdrinc.comgoogle.com GAC is particularly effective for long-chain PFAS, achieving over 90% removal for compounds like PFOS and PFOA. hdrinc.com The high porosity and large surface area of activated carbon provide ample sites for PFAS adsorption. youtube.comnih.gov However, the presence of other organic matter can reduce its effectiveness, and regeneration of the carbon can be costly. nih.govgoogle.com

Ion Exchange (IX) Resins: These resins can be more effective than activated carbon for removing short-chain PFAS. wateronline.com They can be designed for specific PFAS compounds, leading to higher capacity and more targeted removal. wateronline.com

Biochar: Derived from the pyrolysis of biomass, biochar is considered a sustainable and cost-effective option for large-scale PFAS removal. jchr.org Studies have shown that biochar derived from materials like pinewood and date seeds can effectively adsorb various PFAS, with a higher affinity for long-chain compounds. nih.gov

Novel Adsorbents: Research is ongoing into new materials with enhanced adsorption capabilities. These include functionalized polymers, nanomaterials like metal-organic frameworks (MOFs), graphene oxides, and carbon nanotubes. jchr.org Some novel adsorbents incorporate a fluorinated component to enhance selectivity for PFAS through fluorous interactions. nih.gov

Table 1: Comparison of Adsorption Capacities for Various Adsorbents

| Adsorbent Material | Adsorption Capacity (mg/g) | Key Features |

| Activated Carbon | 132.5 | High porosity and surface area, effective for long-chain PFAS. hdrinc.comjchr.org |

| Functionalized Polymers | 120.4 | Can be tailored for specific PFAS compounds. jchr.org |

| Nanomaterials (e.g., MOFs) | 110.6 | High surface area and modifiable surface chemistry. jchr.org |

| Biochar | 85.7 | Sustainable and cost-effective option. jchr.org |

Note: Adsorption capacities can vary depending on the specific PFAS compound, water chemistry, and operating conditions.

Advanced Oxidation Processes (AOPs) for Destructive Degradation in Water Treatment

Advanced Oxidation Processes (AOPs) are a set of technologies that utilize highly reactive species, primarily hydroxyl radicals, to break down persistent organic pollutants like fluorinated esters. wateronline.commostwiedzy.pl The goal of AOPs is to cleave the strong carbon-fluorine bonds, leading to the degradation and potential mineralization of these compounds. wateronline.comtaylorfrancis.com

Several AOPs have been investigated for PFAS treatment:

UV-Based Processes: These include the use of ultraviolet (UV) light alone or in combination with oxidants like hydrogen peroxide (H2O2) or persulfate (S2O82−). hdrinc.comredalyc.org UV/H2O2 and UV/persulfate systems have shown effectiveness in degrading certain PFAS. hdrinc.commostwiedzy.pl

Ozonation: Ozone (O3) can be used alone or with hydrogen peroxide (peroxone) to generate hydroxyl radicals. wateronline.com

Photocatalysis: This process involves a semiconductor catalyst, such as titanium dioxide (TiO2) or boron nitride (BN), which becomes activated by light to produce reactive oxygen species. wateronline.comnih.gov Photocatalysis has demonstrated promising results for PFAS degradation. wateronline.com

Electrochemical Oxidation and Plasma: These methods are also being explored for their potential to degrade PFAS. redalyc.org

Table 2: Effectiveness of Selected AOPs on Different PFAS Compounds

| AOP Technology | Target PFAS | Removal/Degradation Efficiency | Reference |

| UV/H2O2 | PFOA | <10% | hdrinc.com |

| UV/H2O2 | PFOS | 10-50% | hdrinc.com |

| Ozone/H2O2 | PFOA & PFOS | Up to 100% (for longer-chain PFAS) | wateronline.com |

| UV Photocatalysis (TiO2, BN) | Various PFAS | Promising degradation capabilities | wateronline.com |

| UV/Persulfate | Penoxsulam | 53.4% defluorination | nih.gov |

| UV/Persulfate | Florasulam | 87.4% defluorination | nih.gov |

Bioremediation and Bioaugmentation Strategies for Contaminated Sites

Bioremediation leverages the metabolic processes of microorganisms, like bacteria and fungi, to break down pollutants. infinitalab.com Bioaugmentation involves the introduction of specific microorganisms to a contaminated site to enhance the degradation of target compounds. sustainability-directory.com

The effectiveness of these strategies for fluorinated compounds is an area of active research. The stability of the carbon-fluorine bond makes many fluorinated esters resistant to microbial degradation. nih.govnih.gov However, some microorganisms have shown the ability to degrade certain polyfluorinated compounds, often by first attacking non-fluorinated parts of the molecule. nih.gov

Key research findings include:

Studies have shown that some microbial consortia can break down PFAS in contaminated environments. infinitalab.com

The biodegradation of fluorotelomer alcohols (FTOHs) has been observed to produce perfluorocarboxylic acids (PFCAs) as terminal metabolites. utoronto.ca

Research on the biodegradation of fluorinated telomer monomers has shown that they can be a source of FTOHs, which can then further degrade. utoronto.ca

Some bacteria and fungi have been isolated that are capable of degrading PFAS, but the mechanisms are not yet fully understood. nih.gov

Phytoremediation, which uses plants to absorb and accumulate pollutants, is another potential bioremediation approach for PFAS. nih.gov

Challenges in the bioremediation of fluorinated esters include the slow degradation rates and the potential formation of persistent transformation products. nih.govnih.gov

Encapsulation and Immobilization Techniques for Containment

Encapsulation and immobilization are containment strategies aimed at preventing the spread of contaminants in the environment. These techniques involve trapping the pollutant within a solid matrix.

For fluorinated compounds, polymers can be designed to encapsulate and remove them from contaminated media. acs.org Another approach is capping, where contaminated soil or sediment is covered with an impermeable material to prevent the migration of the compounds. rjleegroup.com In situ chemical reduction can also be used to transform PFAS into less mobile forms that are easier to manage. rjleegroup.com

These containment methods are often used in conjunction with other remediation technologies as part of a comprehensive cleanup strategy. rjleegroup.com

Sustainable Approaches for Minimizing Environmental Release

Minimizing the environmental release of fluorinated esters involves a multi-faceted approach focused on green chemistry principles and responsible industrial practices.

Key strategies include:

Process Optimization: Modifying industrial processes to reduce the generation of fluorinated waste. numberanalytics.com

Material Substitution: Replacing fluorine-containing materials with less hazardous alternatives whenever feasible. numberanalytics.com This includes the development and use of "green" solvents, which are biodegradable and have low toxicity, such as some esters, acetone, and alcohols. researchgate.netalliancechemical.comresearchgate.net

Recycling: Recovering and reusing fluorinated compounds from waste streams. numberanalytics.com

Use of Sustainable Surfactants: The use of fluorinated surfactants is often required in the application of fluorinated materials. Replacing these with biodegradable, natural surfactants like phospholipids (B1166683) and hydrophobins can reduce the environmental impact. rsc.org

Developing Greener Synthesis Methods: Research into new catalytic methods, such as photoredox catalysis, aims to create fluorinated molecules more efficiently and with less waste. princeton.edu

Emerging Research Directions and Future Perspectives

Comprehensive Assessment of Novel Transformation Products and Their Environmental Fates

Understanding the complete lifecycle of fluorinated esters like 6-(perfluorohexyl)hexyl acetate (B1210297) requires a thorough investigation of their transformation products in various environmental compartments. Research in this area is focused on identifying the metabolites and degradation byproducts and assessing their own potential for persistence and toxicity.

Studies on the metabolism of fluorotelomer alcohols (FTOHs), which share structural similarities with 6-(perfluorohexyl)hexyl acetate, have provided valuable insights. nih.govcapes.gov.brtaylorandfrancis.com The degradation of FTOHs is a complex process that can proceed through multiple pathways simultaneously, leading to a variety of stable metabolites. nih.gov For example, the metabolism of 8:2 FTOH in isolated rat hepatocytes has been shown to produce a range of products, including the corresponding fluorotelomer aldehyde and unsaturated aldehyde, which are transient, and various polyfluorinated acids. nih.gov

Further research is needed to elucidate the complete transformation pathways of fluorinated esters in relevant environmental systems, such as soil and wastewater treatment plants. rsc.orgacs.orgpurdue.edu This includes investigating both biotic and abiotic degradation processes and the influence of environmental factors on the formation and fate of transformation products. purdue.edu

Table 2: Known Transformation Products of Structurally Similar Fluorotelomer Alcohols (FTOHs)

| Precursor Compound | Key Transformation Products | Metabolic Pathway |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | 8:2 Fluorotelomer Aldehyde (8:2 FTAL), 8:2 Fluorotelomer Unsaturated Aldehyde (8:2 FTUAL), 8:2 Fluorotelomer Carboxylate (8:2 FTCA), Perfluorooctanoate (PFOA) | Oxidation, dehydrofluorination, conjugation. nih.gov |

| Fluorotelomer Stearate Mono-ester | Fluorotelomer Alcohols (FTOHs), Fluorinated Acids | Cleavage of the ester linkage followed by FTOH biotransformation. purdue.edu |

Integration of Multi-Omics Approaches in Biodegradation Studies

To gain a deeper understanding of the microbial degradation of fluorinated esters, researchers are beginning to integrate multi-omics approaches into their studies. These powerful techniques allow for a holistic view of the biological processes involved in the breakdown of these complex molecules.

Genomics: The study of an organism's complete set of DNA can help identify the genes and metabolic pathways responsible for the degradation of fluorinated compounds.

Proteomics: Analyzing the entire set of proteins produced by an organism can reveal the specific enzymes that catalyze the breakdown of fluorinated esters.

Metabolomics: The comprehensive study of metabolites within a biological system can provide a detailed picture of the degradation pathways and the formation of transformation products.

By combining these approaches, scientists can identify the key microbial players in the biodegradation of fluorinated esters, elucidate the enzymatic mechanisms of defluorination, and discover novel metabolic pathways. This knowledge is crucial for developing effective bioremediation strategies for sites contaminated with these compounds.

Predictive Modeling for Environmental Fate and Transport of Fluorinated Esters

Predictive modeling is an increasingly important tool for assessing the environmental fate and transport of fluorinated compounds where experimental data is scarce. nih.gov Various in silico tools are being employed to estimate the physicochemical properties and environmental behavior of these substances.

Quantitative Structure-Activity Relationship (QSAR) models are used to predict properties such as degradation half-life, bioaccumulation potential, and toxicity based on the chemical structure of a compound. rsc.orgresearchgate.netecetoc.org For fluorinated compounds, however, the development of accurate QSARs can be challenging due to the unique properties conferred by fluorine. nih.gov

Table 3: Predictive Modeling Approaches for Fluorinated Compounds

| Modeling Approach | Application | Key Information Provided |

| Quantitative Structure-Activity Relationship (QSAR) | Estimation of physicochemical properties and toxicity. | Degradation half-life, bioaccumulation factor, ecotoxicity. rsc.orgresearchgate.netecetoc.org |

| Fugacity-based Multimedia Models | Assessment of environmental distribution and transport. | Partitioning between air, water, and soil; long-range transport potential. nih.govnih.gov |